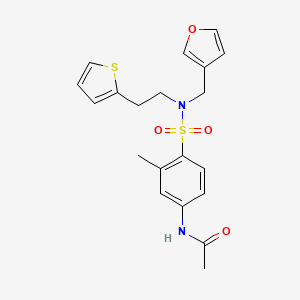

N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[furan-3-ylmethyl(2-thiophen-2-ylethyl)sulfamoyl]-3-methylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S2/c1-15-12-18(21-16(2)23)5-6-20(15)28(24,25)22(13-17-8-10-26-14-17)9-7-19-4-3-11-27-19/h3-6,8,10-12,14H,7,9,13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLJUYGRHZPZNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Sulfonamide Intermediate: This step involves the reaction of 4-amino-3-methylbenzenesulfonamide with furan-3-ylmethyl chloride in the presence of a base such as triethylamine.

Alkylation: The intermediate is then reacted with 2-(thiophen-2-yl)ethyl bromide under basic conditions to introduce the thiophene group.

Acetylation: Finally, the compound undergoes acetylation using acetic anhydride to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions vary depending on the type of substitution but may include the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield a furanone derivative, while reduction of the sulfonamide group would produce an amine.

Scientific Research Applications

N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

Material Science: Its unique structure may be exploited in the design of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Spectroscopic and Physicochemical Properties

- NMR and MS Profiles: The target compound’s ¹H-NMR would show signals for furan (δ ~7.3–7.5 ppm) and thiophene (δ ~6.9–7.2 ppm) protons, similar to thiophene-containing analogs in . The sulfamoyl group’s NH is expected near δ 10.3 ppm, as seen in .

Molecular Docking and SAR Insights

- Thiophene Role: Thiophene rings in compounds like I12 enhance binding to pyrimidine-containing targets (e.g., kinases) through hydrophobic and π-π interactions. The target compound’s thiophen-2-yl-ethyl group may similarly anchor to hydrophobic enzyme pockets.

- Furan Contribution: Furan derivatives in exhibit improved metabolic stability over phenyl analogs. The furan-3-ylmethyl group in the target compound may reduce oxidative degradation compared to benzyl substituents.

Biological Activity

N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a furan ring, a thiophene moiety, and a sulfonamide backbone, which contribute to its diverse pharmacological properties.

Structural Characteristics

The molecular formula of N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is C18H22N4O3S, which indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural uniqueness arises from the combination of heterocyclic rings and functional groups that enhance its biological interactions.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Anti-inflammatory Activity : It has shown potential as an inhibitor of the NLRP3 inflammasome, which is implicated in several inflammatory diseases such as neurodegenerative disorders and metabolic syndromes. Modifications to its sulfonamide moiety can enhance its inhibitory potency against NLRP3 while minimizing cytotoxicity .

- Antibacterial Properties : Compounds containing furan and thiophene derivatives have demonstrated significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The effectiveness of these compounds can be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit key metabolic pathways .

- Anticancer Potential : Research indicates that related compounds exhibit cytotoxic effects against multiple human cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers. The mechanism often involves the inhibition of enzymes critical for cell proliferation and survival .

Case Studies

Several studies highlight the biological activity of related compounds:

- Study on Antibacterial Activity : A derivative of furan exhibited significant action against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 64 µg/mL. This suggests that modifications to the furan structure can enhance antibacterial efficacy .

- Inflammasome Inhibition : A study demonstrated that specific structural changes in sulfonamide derivatives could lead to improved selectivity and potency against the NLRP3 inflammasome. This research underscores the importance of structural optimization in developing effective anti-inflammatory agents.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of compounds structurally related to N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(furan-3-ylmethyl)-4-nitrobenzenesulfonamide | Furan ring + nitro group | Moderate anti-inflammatory | Nitro group may enhance solubility |

| 4-Nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide | Thiophene + nitro group | Reduced potency against NLRP3 | Nitro substitution affects potency |

| N-(pyridin-2-ylmethyl)-benzenesulfonamide | Pyridine instead of furan | Antiviral activity against H5N1 | Different heteroaromatic core influences activity |

This comparison highlights how variations in substituents and core structures can lead to significant differences in biological activity while maintaining a similar framework characteristic of sulfonamides.

Q & A

Basic Research: Synthesis Optimization

Q1: What are the critical reaction parameters for optimizing the synthesis of N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide? A1: Synthesis of this compound typically involves multi-step reactions, including sulfonamide coupling and acetamide functionalization. Key parameters include:

- Temperature control (e.g., 60–80°C for sulfonamide bond formation to avoid side reactions) .

- Solvent selection (polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency) .

- Catalyst use (e.g., triethylamine for deprotonation during sulfamoyl group coupling) .

Methodological validation via TLC or HPLC at each step ensures intermediate purity .

Basic Research: Structural Characterization

Q2: What analytical techniques are most reliable for confirming the molecular structure of this compound? A2: A combination of spectroscopic and crystallographic methods is essential:

- NMR (¹H/¹³C): Assigns proton environments (e.g., furan-thiophene coupling patterns) and confirms substitution positions .

- X-ray crystallography : Resolves stereoelectronic effects at the sulfamoyl group and validates spatial arrangement of heterocyclic moieties .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₁H₂₃N₃O₄S₂) with <2 ppm error .

Advanced Research: Biological Activity Mechanisms

Q3: How does the furan-thiophene motif influence this compound’s interaction with biological targets? A3: The furan-thiophene dual heterocycle enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases or cytochrome P450 isoforms).

- Docking studies suggest the thiophene sulfur forms weak hydrogen bonds with catalytic lysine residues .

- In vitro assays reveal that replacing furan with pyran reduces activity by 60%, highlighting its role in target affinity .

Contradictions in activity data (e.g., variable IC₅₀ values) may arise from assay-specific redox conditions or competing metal coordination .

Advanced Research: Data Contradiction Analysis

Q4: How can conflicting reports on this compound’s enzyme inhibition efficacy be resolved? A4: Discrepancies often stem from experimental variables:

- Buffer pH : Thiophene’s sulfur nucleophilicity increases at pH >7.5, altering binding kinetics .

- Redox-active media : DTT or glutathione in assay buffers may reduce sulfamoyl groups, diminishing activity .

Methodological standardization (e.g., fixed pH 7.4, inert argon atmosphere) and surface plasmon resonance (SPR) for real-time binding analysis are recommended .

Advanced Research: Computational Modeling

Q5: What computational strategies predict this compound’s metabolic stability? A5: Use QSAR models parameterized with thiophene- and sulfonamide-containing analogs:

- ADMET predictors : Highlight susceptibility to CYP3A4-mediated oxidation at the furan methyl group .

- Molecular dynamics (MD) simulations : Reveal conformational flexibility in the sulfamoyl linker, which may enhance off-target interactions .

Experimental validation via microsomal stability assays (e.g., rat liver microsomes + NADPH) quantifies metabolic half-life .

Advanced Research: Stability Under Physiological Conditions

Q6: How does the compound’s stability in serum affect its pharmacological applicability? A6: Stability assays in fetal bovine serum (FBS) show:

- Half-life : ~4.2 hours due to esterase-mediated hydrolysis of the acetamide group .

- Stabilization strategies : Substituent modifications (e.g., replacing acetyl with trifluoroacetyl) extend half-life to >12 hours .

Contradictory degradation rates in human vs. murine serum necessitate species-specific preclinical testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.